![molecular formula C21H18F3N3O4 B2378535 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034371-02-1](/img/structure/B2378535.png)
3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TQB2450, and it is a small molecule inhibitor of the protein kinase CK2.
Scientific Research Applications
Organic Synthesis and Mechanistic Studies
A study by Li-Hsun Chen et al. (2016) demonstrated the ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones, highlighting advanced techniques in the synthesis of quinazoline derivatives, which could be related to the synthesis or functionalization of 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (Chen, Chung, Narhe, & Sun, 2016).
Antimicrobial and Antifungal Applications
Research by Ravi R. Vidule (2011) on the synthesis and antimicrobial studies of substituted 4–arylidene–3–methyl–1H–pyrimido[6,1–b] quinazoline–1,10(4H)–diones suggests the antimicrobial potential of quinazoline derivatives. Such findings may inspire further investigation into the antimicrobial efficacy of 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione and its analogs (Vidule, 2011).
Agricultural Chemistry
Da-Wei Wang et al. (2014) explored novel triketone-containing quinazoline-2,4-dione derivatives as herbicidal agents. This study illustrates the agricultural applications of quinazoline derivatives, suggesting potential research avenues for 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in developing new herbicides (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).
Novel Nucleosides and Biological Activity
A study by L. M. Break (2021) on the synthesis of 8-trifluoromethyl quinazolin-2,4-(1H,3H)-dione nucleosides points to the potential of quinazoline derivatives in nucleoside analog synthesis, with implications for antiviral and anticancer research. This could extend to the exploration of 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in similar contexts (Break, 2021).
properties
IUPAC Name |
3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4/c22-21(23,24)31-15-5-3-4-13(12-15)18(28)26-10-8-14(9-11-26)27-19(29)16-6-1-2-7-17(16)25-20(27)30/h1-7,12,14H,8-11H2,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFAZDDHPJJHJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
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